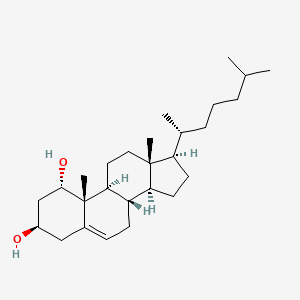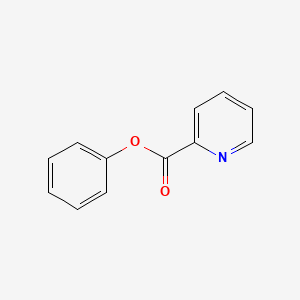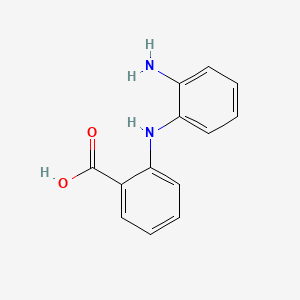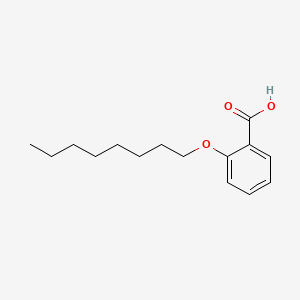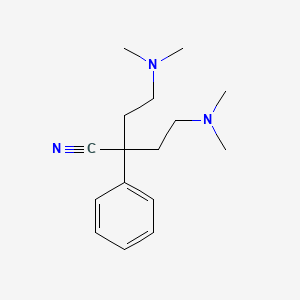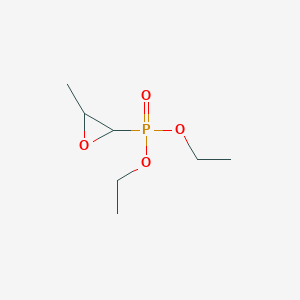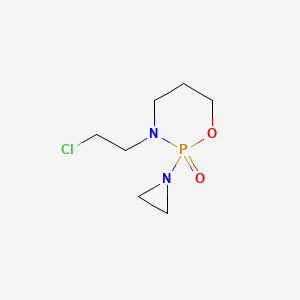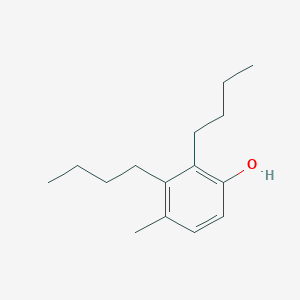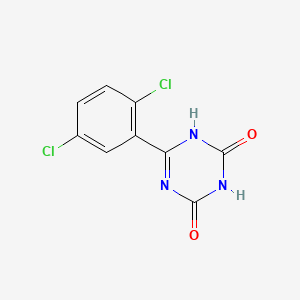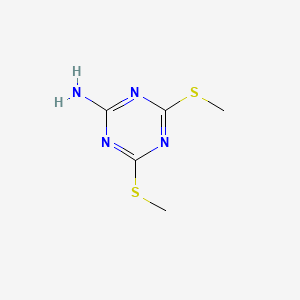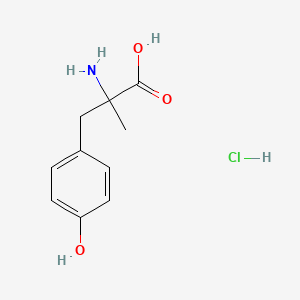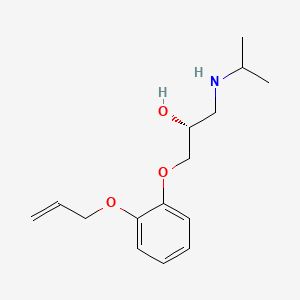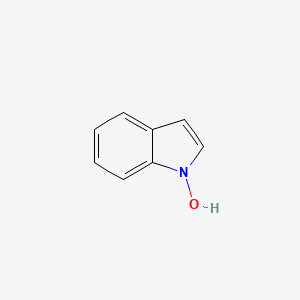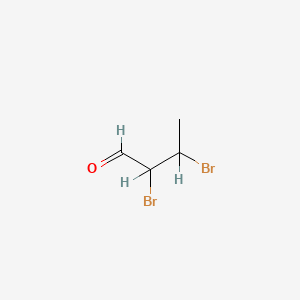
2,3-Dibromobutanal
描述
2,3-Dibromobutanal is an organic compound with the molecular formula C4H6Br2O It is a dibromo derivative of butanal, where two bromine atoms are attached to the second and third carbon atoms of the butanal chain
准备方法
Synthetic Routes and Reaction Conditions
2,3-Dibromobutanal can be synthesized through the bromination of butanal. The process involves the addition of bromine (Br2) to butanal in the presence of a suitable solvent, such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction typically occurs at room temperature and may require a catalyst to proceed efficiently.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial settings to achieve efficient production.
化学反应分析
Types of Reactions
2,3-Dibromobutanal undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,3-dibromobutanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield 2,3-dibromobutanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium hydroxide (NaOH) in water or potassium cyanide (KCN) in ethanol.
Major Products
Oxidation: 2,3-Dibromobutanoic acid.
Reduction: 2,3-Dibromobutanol.
Substitution: Various substituted butanal derivatives depending on the nucleophile used.
科学研究应用
2,3-Dibromobutanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used to study the effects of halogenated aldehydes on biological systems. It serves as a model compound for investigating the interactions of halogenated organic compounds with enzymes and other biomolecules.
Medicine: Research into the potential medicinal applications of this compound is ongoing. It may serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science.
作用机制
The mechanism of action of 2,3-Dibromobutanal involves its reactivity with nucleophiles and electrophiles. The presence of two bromine atoms makes the compound highly reactive towards nucleophilic substitution reactions. The aldehyde group in this compound can undergo nucleophilic addition reactions, forming various adducts depending on the nucleophile used.
Molecular Targets and Pathways
In biological systems, this compound can interact with enzymes and proteins through covalent modification. The compound may form adducts with amino acid residues, affecting the function of the target proteins. The exact molecular targets and pathways involved in these interactions are subjects of ongoing research.
相似化合物的比较
Similar Compounds
2,3-Dibromobutane: A similar compound with a saturated carbon chain, lacking the aldehyde group.
2,3-Dibromobutanol: The reduced form of 2,3-Dibromobutanal, containing a hydroxyl group instead of an aldehyde group.
2,3-Dibromobutanoic acid: The oxidized form of this compound, containing a carboxylic acid group.
Uniqueness
This compound is unique due to the presence of both bromine atoms and an aldehyde group. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable for various applications in research and industry. The aldehyde group allows for nucleophilic addition reactions, while the bromine atoms facilitate substitution reactions, providing a versatile platform for chemical transformations.
属性
IUPAC Name |
2,3-dibromobutanal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Br2O/c1-3(5)4(6)2-7/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYIVEANXLDDGII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C=O)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Br2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60964775 | |
| Record name | 2,3-Dibromobutanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60964775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.90 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50553-14-5 | |
| Record name | Butanol, 2,3-dibromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050553145 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dibromobutanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60964775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


